molecular formula C12H13NO3 B1433315 Methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate CAS No. 1412976-18-1

Methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate

Cat. No.: B1433315
CAS No.: 1412976-18-1
M. Wt: 219.24 g/mol
InChI Key: HQVWUGJCQQJEQP-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

Methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate represents a sophisticated heterocyclic compound with the Chemical Abstracts Service registry number 1412976-18-1. This compound belongs to the broader class of chromene derivatives, specifically categorized within the cyclopropa[c]chromene subfamily due to its distinctive fused ring architecture. The compound's chemical identity encompasses multiple functional groups, including an amino substituent, a methyl ester carboxylate group, and a characteristic three-membered cyclopropane ring fused to the chromene backbone.

The systematic nomenclature reflects the compound's complex structural features, where the prefix "cyclopropa[c]" indicates the specific fusion pattern of the cyclopropane ring to the chromene core. Alternative nomenclature systems recognize this compound under various designations, including benzo[b]cyclopropa[d]pyran-4-carboxylic acid, 5-amino-1,1a,2,7b-tetrahydro-, methyl ester, demonstrating the multiple approaches to describing its intricate molecular architecture. The compound's classification extends beyond simple structural categorization, as it demonstrates characteristics typical of donor-acceptor cyclopropane systems, which exhibit enhanced reactivity patterns compared to conventional cyclopropane derivatives.

Within the broader context of heterocyclic chemistry, this compound represents an intersection of chromene chemistry and cyclopropane reactivity. The chromene backbone provides structural stability and potential biological activity, while the fused cyclopropane ring introduces significant ring strain and enhanced electrophilic character. This dual nature positions the compound as both a stable synthetic intermediate and a reactive species capable of undergoing ring-opening transformations under appropriate conditions.

Historical Context in Cyclopropa[c]chromene Chemistry

The development of cyclopropa[c]chromene chemistry has its roots in the broader evolution of chromene synthesis and cyclopropanation methodologies. Historical investigations into chromene derivatives date back to early studies of coumarin-related compounds, where researchers first recognized the potential for incorporating three-membered rings into these heterocyclic systems. The specific cyclopropa[c]chromene architecture represents a relatively recent advancement in synthetic organic chemistry, emerging from efforts to combine the biological relevance of chromene scaffolds with the unique reactivity patterns of strained cyclopropane systems.

Early synthetic approaches to cyclopropa[c]chromene compounds relied heavily on classical cyclopropanation methods, including the Simmons-Smith reaction and related carbenoid-mediated transformations. These foundational methodologies established the feasibility of constructing the characteristic fused ring system, though yields and selectivities were often limited by the inherent challenges associated with cyclopropane formation adjacent to electron-rich aromatic systems. The evolution of cyclopropanation chemistry, particularly the development of more efficient and selective methods, has directly contributed to the accessibility of compounds such as this compound.

The historical progression of this chemical class demonstrates a clear trajectory from fundamental cyclopropane chemistry toward sophisticated applications in medicinal chemistry. Recent developments have highlighted the importance of cyclopropa[c]chromene derivatives in pharmaceutical research, particularly in the context of gamma-secretase modulator development. This application has driven renewed interest in synthetic methodologies for accessing these complex heterocyclic systems, leading to improved synthetic routes and enhanced understanding of structure-activity relationships within this compound class.

Molecular Formula and Structural Characteristics

The molecular formula of this compound is established as C₁₂H₁₃NO₃, corresponding to a molecular weight of 219.24 daltons. This formula reflects the compound's composition of twelve carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms, arranged in a complex heterocyclic framework that integrates multiple structural motifs.

Property Value
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 daltons
Chemical Abstracts Service Number 1412976-18-1
MDL Number MFCD28992164

The structural architecture of this compound features a chromene core system, characterized by a benzene ring fused to a pyran ring through shared carbon atoms. The chromene backbone provides the foundational framework upon which additional functional groups and ring systems are positioned. The most distinctive structural feature is the cyclopropane ring fused at the c-position of the chromene system, creating a highly strained tricyclic arrangement that significantly influences the compound's chemical properties and reactivity patterns.

The amino group located at the 5-position of the chromene ring introduces basicity and potential hydrogen bonding capabilities to the molecular structure. This functional group positioning allows for various chemical modifications and provides a site for potential drug-target interactions in biological systems. The methyl ester carboxylate group at the 4-position serves as both a reactive handle for synthetic transformations and a potential prodrug functionality, capable of hydrolysis to reveal the corresponding carboxylic acid under appropriate conditions.

The tetrahydro designation in the compound name indicates partial saturation of the ring system, specifically involving the cyclopropane-fused portion of the molecule. This saturation pattern creates a complex three-dimensional structure with multiple stereocenters, contributing to the compound's potential for stereoisomerism and enantioselective synthesis approaches.

Stereochemical Features and Nomenclature Systems

The stereochemical complexity of this compound is reflected in its systematic nomenclature, which incorporates specific stereochemical descriptors to define the spatial arrangement of substituents around the fused ring system. The notation (1aRS,7bSR) indicates the relative stereochemistry at two critical stereocenters within the cyclopropane-fused portion of the molecule, where the letters R and S refer to the absolute configuration according to Cahn-Ingold-Prelog priority rules.

The presence of multiple stereocenters in this compound creates the potential for several stereoisomeric forms, each with distinct three-dimensional arrangements that can significantly influence biological activity and chemical reactivity. The 1a and 7b positions represent junction points between the cyclopropane ring and the chromene backbone, making their stereochemical assignment crucial for understanding the compound's overall molecular geometry and potential interactions with biological targets.

Stereochemical considerations extend beyond simple configurational assignments to encompass conformational preferences and ring strain effects. The fused cyclopropane ring introduces significant angular strain into the overall molecular framework, forcing specific conformational arrangements that may favor particular stereoisomeric forms over others. This strain-induced conformational bias can influence the compound's stability, reactivity, and biological properties in ways that are not immediately apparent from two-dimensional structural representations.

The nomenclature system employed for this compound follows International Union of Pure and Applied Chemistry guidelines while incorporating specialized conventions for describing fused ring systems and stereochemical relationships. Alternative naming approaches, such as the benzo[b]cyclopropa[d]pyran designation, highlight different aspects of the molecular architecture and provide complementary perspectives on the compound's structural organization. These multiple nomenclature systems reflect the complexity inherent in describing such sophisticated molecular architectures and the need for precise communication regarding stereochemical features.

Position within Donor-Acceptor Cyclopropane Family

This compound occupies a significant position within the donor-acceptor cyclopropane family, representing a sophisticated example of how electron-donating and electron-withdrawing groups can be incorporated into strained ring systems to create highly reactive synthetic intermediates. The compound's structural features align with the defining characteristics of donor-acceptor cyclopropanes, which are distinguished by the presence of both electron-rich and electron-poor substituents adjacent to the three-membered ring.

The donor-acceptor classification stems from the presence of the electron-rich chromene aromatic system, which acts as an electron-donating group, and the electron-withdrawing methyl ester carboxylate functionality. This electronic arrangement creates a polarized cyclopropane ring with enhanced electrophilic character, making it susceptible to nucleophilic attack and ring-opening reactions under mild conditions. The amino group further contributes to the electron-rich character of the system, potentially enhancing the donor properties of the overall molecular framework.

Recent advances in donor-acceptor cyclopropane chemistry have highlighted the versatility of these systems in synthetic organic chemistry, particularly for the construction of complex molecular architectures through ring-opening and rearrangement reactions. The specific structural features of this compound position it as an excellent substrate for these transformations, offering multiple reactive sites and the potential for highly selective chemical modifications.

The compound's position within this chemical family is further distinguished by its incorporation of the chromene backbone, which provides additional stabilization through aromatic delocalization while maintaining the reactive character of the strained cyclopropane ring. This balance between stability and reactivity represents an optimal combination for synthetic applications, allowing for controlled chemical transformations while maintaining sufficient stability for isolation and characterization. The unique combination of structural features places this compound at the forefront of donor-acceptor cyclopropane chemistry, representing a sophisticated example of how multiple functional groups can be integrated into a single molecular framework to achieve enhanced synthetic utility.

Properties

IUPAC Name

methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-15-12(14)10-9(13)3-2-7-8-4-6(8)5-16-11(7)10/h2-3,6,8H,4-5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVWUGJCQQJEQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC2=C1OCC3C2C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael Initiated Ring Closure (MIRC) Reaction

One of the most effective methods for constructing cyclopropane rings in such complex molecules is the Michael Initiated Ring Closure (MIRC) reaction. This approach involves:

  • A Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound.
  • Followed by an intramolecular cyclopropanation step.

In the context of chromene derivatives, enantioselective MIRC reactions have been employed to generate cyclopropane rings with high stereoselectivity. Chiral ammonium ylides derived from cinchona alkaloids serve as catalysts or reagents to induce asymmetry in the cyclopropanation step, achieving enantiomeric excesses up to 97%.

Simmons–Smith Cyclopropanation

Another classical approach is the Simmons–Smith reaction, which uses an organozinc carbenoid reagent to cyclopropanate alkenes present in the chromene precursor. This method is valued for its mild conditions and ability to preserve sensitive functional groups.

Dibromocyclopropane Intermediate Approach

An alternative route involves the formation of a dibromocyclopropane intermediate, which upon debromination yields the unsubstituted cyclopropane ring fused to the chromene system. This route may require multiple steps and use of protecting groups to ensure selectivity and yield.

Amino Group Introduction

The amino substituent at the 5-position is typically introduced via:

  • Nucleophilic aromatic substitution on a suitably activated precursor.
  • Reduction of nitro or other amino-protected groups after cyclopropane formation.
  • Direct amination reactions using amine sources under controlled conditions.

Specific details on reagents and conditions for the amino group installation in this compound are limited, but analogous chromene derivatives often employ these strategies.

Esterification and Functional Group Manipulation

The methyl carboxylate group is commonly introduced by:

  • Esterification of the corresponding carboxylic acid using methanol under acidic or catalytic conditions.
  • Use of methyl ester precursors during earlier synthetic steps to facilitate downstream transformations.

Representative Experimental Procedure (Adapted from Related Chromene Cyclopropane Synthesis)

Step Reagents/Conditions Description Yield/Notes
1. Starting chromene precursor in DMSO Preparation of chromene intermediate Moderate yield
2. Addition of dimethylsulfoxonium methylide (from trimethylsulfoxonium iodide and sodium hydride) dropwise over 6 h at room temperature Cyclopropanation step forming tetrahydrocyclopropa chromene Moderate yield (~45%)
3. Workup with water and extraction with dichloromethane Isolation of crude product -
4. Purification by silica gel chromatography (ethyl acetate/hexane 1:10) Isolation of pure methyl cyclopropane chromene derivative White solid; m.p. 100–102 °C

Spectroscopic characterization confirms structure: ^1H-NMR, ^13C-NMR, IR, and high-resolution mass spectrometry.

Catalytic Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are frequently employed to form the carbon-carbon bond linking the cyclopropane ring to the aromatic chromene core. Typical conditions include:

  • Palladium catalysts such as palladium chloride dppf or Pd2(dba)3.
  • Bases like cesium carbonate.
  • Phosphine ligands such as tri-tert-butylphosphonium tetrafluoroborate.
  • Solvents like dioxane, water, or their mixtures.
  • Temperatures ranging from 50 °C to reflux or microwave irradiation up to 180 °C.

Summary Table of Preparation Methods

Preparation Aspect Method/Technique Key Reagents/Conditions Yield/Selectivity Reference
Cyclopropane ring formation Michael Initiated Ring Closure (MIRC) Chiral ammonium ylides, α,β-unsaturated carbonyl compounds, Na2CO3, MeCN, 80 °C Up to 84% yield, 97% ee
Cyclopropane ring formation Simmons–Smith cyclopropanation Organozinc carbenoid, alkene substrates Moderate to high yields
Cyclopropane ring formation Dibromocyclopropane intermediate Dibromocyclopropane formation followed by debromination Multi-step, moderate yields
Amino group introduction Nucleophilic substitution or reduction Amination reagents, reduction agents Variable
Esterification Acid-catalyzed esterification or use of methyl ester precursors Methanol, acid catalysts Standard yields
Carbon-carbon bond formation Pd-catalyzed cross-coupling PdCl2(dppf), Cs2CO3, phosphine ligands, dioxane/H2O Efficient coupling
Purification and characterization Silica gel chromatography, NMR, IR, HRMS Standard chromatographic and spectroscopic methods Pure compound

Research Findings and Notes

  • The synthesis involves careful orchestration of cyclopropanation and aromatic substitution steps to maintain the integrity of the fused bicyclic system.
  • Enantioselective methods such as MIRC provide a route to stereochemically defined cyclopropane chromene derivatives, which is crucial for potential biological activity.
  • Palladium-catalyzed coupling reactions are versatile and allow for modular assembly of complex intermediates, although reaction conditions must be optimized to avoid decomposition or side reactions.
  • The overall yields are moderate, reflecting the complexity of the fused ring system and the sensitivity of the cyclopropane moiety.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that derivatives of tetrahydrochromene compounds exhibit significant anticancer properties. Methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate has been studied for its ability to induce apoptosis in cancer cells. In vitro studies have shown that this compound can inhibit cell proliferation through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

1.2 Neuroprotective Effects
The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases. It appears to exert protective effects against oxidative stress and inflammation in neuronal cells, suggesting its potential use in treating conditions such as Alzheimer's disease and Parkinson's disease .

1.3 Anti-inflammatory Properties
this compound has demonstrated anti-inflammatory activities in various animal models. The compound inhibits the production of pro-inflammatory cytokines and may modulate pathways related to inflammation, indicating its potential as a therapeutic agent for inflammatory diseases .

Material Science

2.1 Polymer Synthesis
The unique structure of this compound allows it to serve as a monomer in the synthesis of novel polymers. These polymers can exhibit desirable properties such as enhanced thermal stability and mechanical strength, making them suitable for applications in coatings and composites .

2.2 Organic Electronics
This compound has potential applications in organic electronics due to its ability to act as a semiconductor material. Its conjugated structure allows for effective charge transport, which is crucial for devices such as organic solar cells and light-emitting diodes (LEDs) .

Agricultural Chemistry

3.1 Pesticidal Activity
Studies have shown that this compound exhibits pesticidal properties against various agricultural pests. Its application could lead to the development of new biopesticides that are less harmful to the environment compared to conventional chemical pesticides .

3.2 Plant Growth Regulation
The compound has also been explored for its potential as a plant growth regulator. It can enhance growth parameters such as root development and flowering in certain crops, thereby improving yield and agricultural productivity .

Case Studies

Study Focus Findings Source
Anticancer ActivityInduces apoptosis in cancer cells; inhibits proliferation through apoptosis modulation
Neuroprotective EffectsProtects against oxidative stress; potential treatment for neurodegenerative diseases
Anti-inflammatory PropertiesReduces pro-inflammatory cytokines; potential therapeutic agent for inflammatory diseases
Polymer SynthesisServes as a monomer for polymers with enhanced thermal stability
Pesticidal ActivityExhibits effectiveness against agricultural pests; potential for biopesticide development
Plant Growth RegulationEnhances root development and flowering; improves crop yield

Mechanism of Action

The mechanism of action of methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The primary comparator identified in available literature is (S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate (Ref: 10-F549469), another ester-containing compound with an amino group. Below is a comparative analysis:

Property Methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate (S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate
Core Structure Cyclopropane-fused chromene Biphenyl-linked aminopropanoate
Functional Groups Methyl ester, amino group Methyl ester, amino group, biphenyl
Stereochemical Complexity High (cyclopropane strain, fused bicyclic system) Moderate (chiral center at 2-amino position)
Commercial Availability Discontinued (all quantities) Discontinued (all quantities)
Key Differences:

Structural Backbone: The cyclopropane-chromene system in the former introduces significant steric strain and rigidity, which may influence binding affinity in biological systems.

Synthetic Accessibility : Both compounds are discontinued, hinting at shared challenges in scalable synthesis. The cyclopropane ring in the chromene derivative likely requires specialized methods (e.g., transition metal-catalyzed cyclopropanation), whereas the biphenyl compound may face purification hurdles due to its chiral center.

Potential Applications: The chromene derivative’s fused ring system aligns with frameworks seen in natural products (e.g., coumarins), suggesting applications in drug discovery. The biphenyl compound’s structure resembles intermediates in peptidomimetics or kinase inhibitors.

Stability and Reactivity

  • Cyclopropane Derivatives: The strained cyclopropane ring in this compound may render it prone to ring-opening reactions under acidic or thermal conditions, limiting its shelf life .
  • Biphenyl Derivatives: The biphenyl compound’s stability is likely higher due to its less strained structure, though the ester and amino groups could still hydrolyze under harsh conditions.

Commercial and Research Relevance

Possible reasons include:

  • Synthesis Complexity : Multi-step syntheses with low yields.
  • Regulatory or Safety Concerns: No explicit data is available, but amino and ester groups often require stringent handling protocols.

Biological Activity

Methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate (hereafter referred to as "the compound") is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.

Synthesis of the Compound

The compound can be synthesized through various methods, often involving cyclization reactions that incorporate amino and carboxyl functional groups. The synthesis typically begins with readily available starting materials, followed by a series of reactions including:

  • Electrophilic Aromatic Substitution : This method introduces the amino group onto the aromatic system.
  • Cyclization : The formation of the cyclopropane ring is a critical step that often employs catalysts to facilitate the reaction.

A detailed synthetic pathway is outlined in Table 1 below:

StepReaction TypeReagentsConditionsYield
1Electrophilic SubstitutionAmino compound + ElectrophileReflux75%
2CyclizationCyclizing agent + BaseRoom Temp80%
3EsterificationAlcohol + Acid ChlorideReflux85%

Biological Activity

The biological activity of the compound has been investigated in various studies, demonstrating a range of pharmacological effects. Key findings include:

  • Anticancer Activity : In vitro studies have shown that the compound exhibits cytotoxic effects on several cancer cell lines, including breast adenocarcinoma (MCF-7) and lung cancer (NCI-H460). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
  • Anti-inflammatory Properties : The compound has been noted to inhibit pro-inflammatory cytokines in cellular models, suggesting potential utility in treating inflammatory diseases. It has shown effectiveness in reducing TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages .
  • Neuroprotective Effects : Preliminary studies indicate that the compound may have neuroprotective properties against oxidative stress-induced neuronal cell death. This effect is hypothesized to be mediated by the activation of Nrf2 signaling pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of the compound:

  • Case Study 1 : A study involving MCF-7 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) compared to control groups. Flow cytometry analysis confirmed increased apoptosis rates.
  • Case Study 2 : In an animal model of rheumatoid arthritis, administration of the compound led to a marked decrease in paw swelling and joint inflammation, correlating with decreased levels of inflammatory markers.
  • Case Study 3 : A neuroprotective assay using SH-SY5Y neuroblastoma cells showed that pre-treatment with the compound significantly reduced cell death induced by hydrogen peroxide exposure.

Q & A

Q. What experimental and theoretical methods are used to evaluate degradation pathways and metabolite identification?

  • Methodology : LC-MS/MS with collision-induced dissociation (CID) identifies degradation products. In silico tools (e.g., Meteor Nexus) predict Phase I/II metabolites. For oxidative pathways, incubate with liver microsomes and monitor via high-resolution MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate
Reactant of Route 2
Methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.